1-(Azetidin-3-yl)-4-methoxypiperidine
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Overview
Description
1-(Azetidin-3-yl)-4-methoxypiperidine is a heterocyclic compound that features both an azetidine and a piperidine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The azetidine ring, a four-membered nitrogen-containing ring, is known for its strain and reactivity, while the piperidine ring is a six-membered nitrogen-containing ring commonly found in many natural and synthetic compounds.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-4-methoxypiperidine can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the addition. Another approach involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . Industrial production methods often focus on optimizing these reactions for higher yields and cost-effectiveness, employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
1-(Azetidin-3-yl)-4-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminium hydride can convert azetidinones to azetidines.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters, forming functionalized azetidines.
Common reagents used in these reactions include bases like DBU, reducing agents like lithium aluminium hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Azetidin-3-yl)-4-methoxypiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cytotoxicity against tumor cells or antibacterial activity .
Comparison with Similar Compounds
1-(Azetidin-3-yl)-4-methoxypiperidine can be compared with other similar compounds, such as:
Azetidine: A simpler structure with only the azetidine ring, used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its combination of the azetidine and piperidine rings, providing a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-methoxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-12-9-2-4-11(5-3-9)8-6-10-7-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQRFHDHJUHBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702590 |
Source
|
Record name | 1-(Azetidin-3-yl)-4-methoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-60-9 |
Source
|
Record name | 1-(Azetidin-3-yl)-4-methoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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